molecular formula C10H17NO3 B8561276 tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

Cat. No.: B8561276
M. Wt: 199.25 g/mol
InChI Key: MBYYHZUQGMDOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate is a compound that belongs to the class of N-protected pyrroles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h5,12H,4,6-7H2,1-3H3

InChI Key

MBYYHZUQGMDOSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate typically involves the protection of the amino group of 2-hydroxymethyl-4,5-dihydropyrrole with the tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane, HCl in methanol.

    Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Major Products Formed

    Deprotection: 2-hydroxymethyl-4,5-dihydropyrrole.

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alcohol.

Scientific Research Applications

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate exerts its effects is primarily through its role as a protecting group. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, to reveal the free amine .

Comparison with Similar Compounds

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate can be compared with other N-protected pyrroles and similar compounds:

These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which can undergo further functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.